molecular formula C16H13F3N4O4S B295696 5-imino-2-(trifluoromethyl)-6-(2,3,4-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

5-imino-2-(trifluoromethyl)-6-(2,3,4-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B295696
M. Wt: 414.4 g/mol
InChI Key: LLGNRBRETHKWSH-XDWVVYBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-imino-2-(trifluoromethyl)-6-(2,3,4-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-imino-2-(trifluoromethyl)-6-(2,3,4-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is not fully understood. However, studies have suggested that it may inhibit cell proliferation by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
Studies have shown that this compound has a low toxicity profile and does not cause significant biochemical or physiological effects in normal cells. However, it has been shown to induce apoptosis and cell cycle arrest in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 5-imino-2-(trifluoromethyl)-6-(2,3,4-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one in lab experiments include its low toxicity profile and potential anticancer and antifungal activity. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 5-imino-2-(trifluoromethyl)-6-(2,3,4-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one. These include studying its potential as a therapeutic agent for cancer and fungal infections, investigating its mechanism of action, and exploring its potential applications in other fields such as materials science. Additionally, further studies are needed to fully understand its toxicity profile and potential side effects.
In conclusion, this compound is a compound with potential applications in various fields. Further research is needed to fully understand its mechanism of action and potential as a therapeutic agent.

Synthesis Methods

The synthesis of 5-imino-2-(trifluoromethyl)-6-(2,3,4-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been reported in the literature. One of the methods involves the reaction of 2,3,4-trimethoxybenzaldehyde with 5-amino-2-(trifluoromethyl)-1,3,4-thiadiazole in the presence of acetic anhydride and sulfuric acid. The resulting product is then reacted with guanidine carbonate to yield the final compound.

Scientific Research Applications

5-imino-2-(trifluoromethyl)-6-(2,3,4-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been studied for its potential applications in various fields. In medicinal chemistry, it has been tested for its anticancer activity and has shown promising results in inhibiting the growth of cancer cells. In addition, it has been studied for its potential as an antifungal agent and has shown activity against certain fungal strains.

Properties

Molecular Formula

C16H13F3N4O4S

Molecular Weight

414.4 g/mol

IUPAC Name

(6Z)-5-imino-2-(trifluoromethyl)-6-[(2,3,4-trimethoxyphenyl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C16H13F3N4O4S/c1-25-9-5-4-7(10(26-2)11(9)27-3)6-8-12(20)23-15(21-13(8)24)28-14(22-23)16(17,18)19/h4-6,20H,1-3H3/b8-6-,20-12?

InChI Key

LLGNRBRETHKWSH-XDWVVYBHSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)C(F)(F)F)OC)OC

SMILES

COC1=C(C(=C(C=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)C(F)(F)F)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)C(F)(F)F)OC)OC

Origin of Product

United States

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